molecular formula C10H6N2O4Se B12705801 5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione CAS No. 82085-49-2

5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione

Cat. No.: B12705801
CAS No.: 82085-49-2
M. Wt: 297.14 g/mol
InChI Key: GGCUZUBCEQCNNB-VMPITWQZSA-N
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Description

5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of selenazolidine derivatives, which are characterized by the presence of selenium in their molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione typically involves the condensation of 4-nitrobenzaldehyde with selenazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Amino derivatives.

    Substitution: Various substituted selenazolidine derivatives.

Scientific Research Applications

5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex selenium-containing compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This can lead to cell death in cancer cells or inhibit the growth of microorganisms. The nitro group and selenium atom play crucial roles in these processes.

Comparison with Similar Compounds

Similar Compounds

    5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione: Similar structure but with a different position of the nitro group.

    Thiazolidine-2,4-dione derivatives: Similar core structure but with sulfur instead of selenium.

Uniqueness

5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. The position of the nitro group also influences its reactivity and biological activity.

Properties

CAS No.

82085-49-2

Molecular Formula

C10H6N2O4Se

Molecular Weight

297.14 g/mol

IUPAC Name

(5E)-5-[(4-nitrophenyl)methylidene]-1,3-selenazolidine-2,4-dione

InChI

InChI=1S/C10H6N2O4Se/c13-9-8(17-10(14)11-9)5-6-1-3-7(4-2-6)12(15)16/h1-5H,(H,11,13,14)/b8-5+

InChI Key

GGCUZUBCEQCNNB-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)[Se]2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)[Se]2)[N+](=O)[O-]

Origin of Product

United States

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